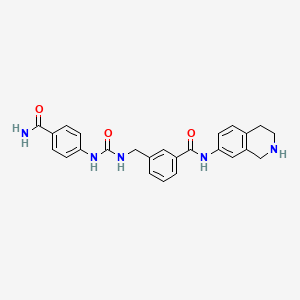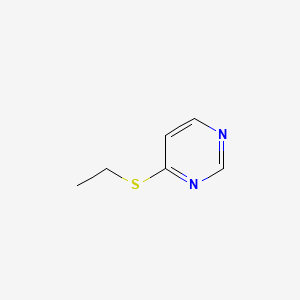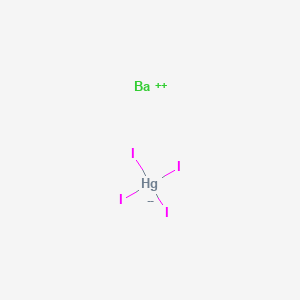
2-Methyl-4-Isobutyryl-Phloroglucinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-isobutyrylphloroglucinol has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various derivatives.
Biology: Studied for its biological activities, including anticancer and anti-inflammatory properties.
Medicine: Investigated for potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
2-Methyl-4-isobutyrylphloroglucinol is a derivative of phloroglucinol, a compound known for its diverse biological activities .
Mode of Action
It’s known that phloroglucinol derivatives exhibit anticancer and anti-inflammatory activities . They inhibit the proliferation of cancer cells, with some derivatives showing excellent inhibitory effects on MCF-7 cancer cells . The compound induces apoptosis in a concentration-dependent manner .
Result of Action
The primary result of the action of 2-Methyl-4-isobutyrylphloroglucinol is the inhibition of cancer cell proliferation and the induction of apoptosis . This suggests that the compound could have potential therapeutic applications in the treatment of cancer.
Biochemische Analyse
Biochemical Properties
It is known that phloroglucinol derivatives, to which this compound belongs, have been found to exhibit a variety of biological activities, such as anticancer and anti-inflammatory effects .
Cellular Effects
Phloroglucinol derivatives have been found to exhibit antiproliferative activities on cancer cell lines .
Molecular Mechanism
Phloroglucinol derivatives have been found to induce apoptosis in a concentration-dependent manner .
Metabolic Pathways
It is known that phloroglucinols are synthesized starting from three malonyl-CoA units .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-isobutyrylphloroglucinol involves the introduction of an isobutyryl group at the C4 position of the phloroglucinol nucleus. The synthetic route typically includes the following steps:
Formation of Phloroglucinol Core: The phloroglucinol core is synthesized from malonyl-CoA units through a series of enzymatic reactions.
Introduction of Isobutyryl Group: The isobutyryl group is introduced using isobutyryl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for 2-Methyl-4-isobutyrylphloroglucinol are not well-documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-isobutyrylphloroglucinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic substitution reactions can introduce various functional groups at the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phloroglucinol: The parent compound with similar biological activities.
Pseudoaspidinol: A phloroglucinol derivative with anticancer properties.
Flavaspidic Acid: Another derivative with anti-inflammatory effects
Uniqueness
2-Methyl-4-isobutyrylphloroglucinol is unique due to the presence of the isobutyryl group, which enhances its biological activity and specificity compared to other phloroglucinol derivatives .
Eigenschaften
IUPAC Name |
2-methyl-1-(2,4,6-trihydroxy-3-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-5(2)10(14)9-8(13)4-7(12)6(3)11(9)15/h4-5,12-13,15H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGICEILONCHRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1O)O)C(=O)C(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![22,28,34,39-tetratert-butyl-3,6,9,12,15,18-hexaoxahexacyclo[18.15.7.126,30.137,41.02,32.019,24]tetratetraconta-1,19,21,23,26(44),27,29,32,34,37,39,41(43)-dodecaene-43,44-diol](/img/structure/B592838.png)










